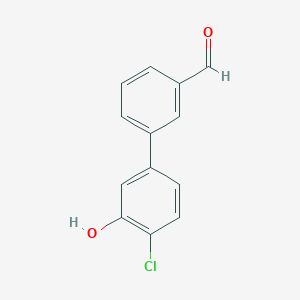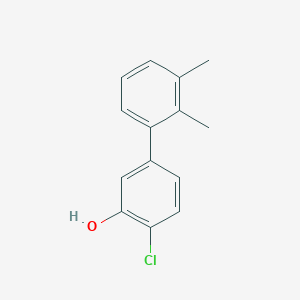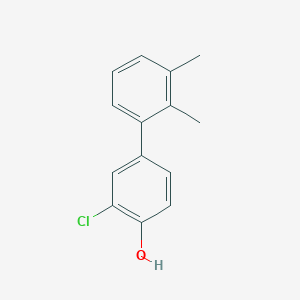
2-Chloro-5-(4-formylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(4-formylphenyl)phenol, 95% (2C5F95) is a synthetic organic compound with a variety of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 244.60 g/mol and a melting point of 91-93°C. 2C5F95 is a widely studied compound due to its unique properties, including its ability to act as an antioxidant and its potential to be used as a precursor for a variety of other compounds.
Applications De Recherche Scientifique
2-Chloro-5-(4-formylphenyl)phenol, 95% has a variety of scientific research applications, including being used as an antioxidant, a precursor for other compounds, and a reaction intermediate. As an antioxidant, 2-Chloro-5-(4-formylphenyl)phenol, 95% has been used in the synthesis of polymers, in the preparation of polymeric nanocomposites, and in the production of polyolefin nanocomposites. As a precursor, it has been used in the synthesis of various heterocyclic compounds, such as dibenzofurans, dibenzothiophenes, and 1,3-dihydro-2H-benzo[b]furans. As a reaction intermediate, it has been used in the synthesis of benzothiazoles and benzofurans.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(4-formylphenyl)phenol, 95% is not fully understood. However, studies have shown that it is a strong antioxidant and can scavenge free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it has been shown to inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase.
Biochemical and Physiological Effects
2-Chloro-5-(4-formylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of several enzymes, including glutathione S-transferase and lipoxygenase. Additionally, it has been shown to scavenge free radicals, thereby preventing oxidative damage to cells and tissues. In vivo studies have shown that it can reduce inflammation and decrease the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments are that it is a relatively inexpensive compound, it is easily synthesized, and it has a variety of applications. Additionally, it has been shown to be a strong antioxidant and to inhibit the activity of several enzymes. The main limitation of using 2-Chloro-5-(4-formylphenyl)phenol, 95% in laboratory experiments is that its mechanism of action is not fully understood.
Orientations Futures
The future directions for 2-Chloro-5-(4-formylphenyl)phenol, 95% research include further investigation into its mechanism of action, the development of new applications, and the evaluation of its potential therapeutic effects. Additionally, further research is needed to explore its potential as an antioxidant, a precursor for other compounds, and a reaction intermediate. Furthermore, further studies are needed to evaluate its potential for use in drug development and its safety for use in humans.
Méthodes De Synthèse
2-Chloro-5-(4-formylphenyl)phenol, 95% can be synthesized from 4-formylphenol and chloroacetic acid in a two-step reaction. First, 4-formylphenol is reacted with chloroacetic acid in a one-to-one molar ratio in the presence of a catalyst to form 2-chloro-5-(4-formylphenyl)phenol. The reaction is carried out at 80°C for two hours and yields a 95% pure product.
Propriétés
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-5-11(7-13(12)16)10-3-1-9(8-15)2-4-10/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PITGYWXDXCEGQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685857 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-formylphenyl)phenol | |
CAS RN |
1261919-39-4 |
Source


|
| Record name | 4'-Chloro-3'-hydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60685857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














